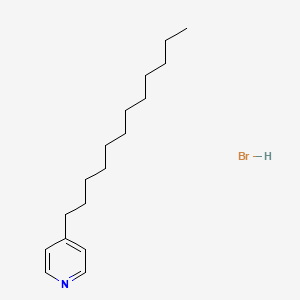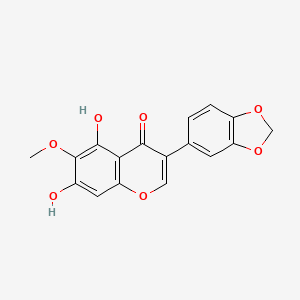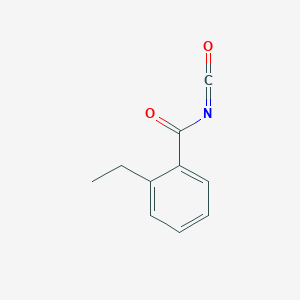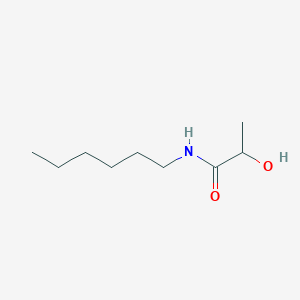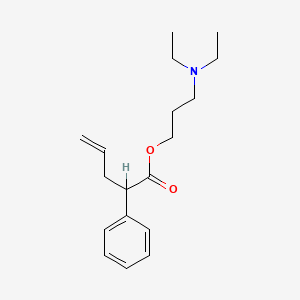
10-Propadienylacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1,2-Propadienyl)-9(10H)-acridinone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridinone core with a propadienyl group attached at the 10th position, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,2-Propadienyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with propadienyl intermediates. One common method includes the use of palladium-catalyzed coupling reactions, where the acridinone core is functionalized with a propadienyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods: In an industrial setting, the production of 10-(1,2-Propadienyl)-9(10H)-acridinone may involve large-scale batch reactions using similar catalytic processes. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 10-(1,2-Propadienyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The propadienyl group can undergo substitution reactions, where different functional groups replace the existing ones under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of acridinone oxides.
Reduction: Formation of reduced acridinone derivatives.
Substitution: Formation of halogenated acridinone derivatives.
Aplicaciones Científicas De Investigación
10-(1,2-Propadienyl)-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(1,2-Propadienyl)-9(10H)-acridinone involves its interaction with specific molecular targets. The propadienyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
10-(1,2-Propadienyl)-steroids: Known for their irreversible aromatase inhibition properties.
1,2-Propadienyl sulfides: Undergo various reactions to form different products.
Uniqueness: 10-(1,2-Propadienyl)-9(10H)-acridinone stands out due to its acridinone core, which imparts unique chemical and biological properties
Propiedades
Número CAS |
80472-41-9 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-11H,1H2 |
Clave InChI |
BTYTWZKHFDEYIL-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


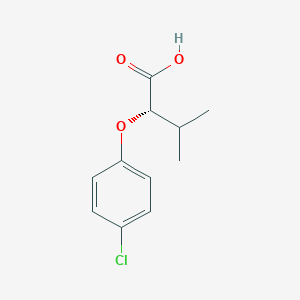
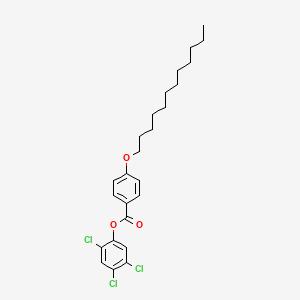
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

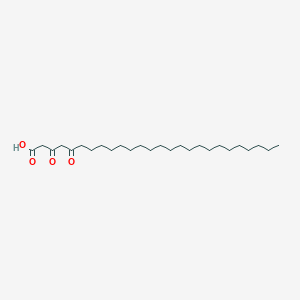
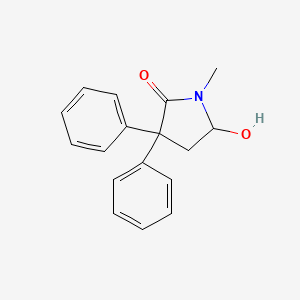
phosphane](/img/structure/B14432490.png)
